molecular formula C2H2Cl2O2S B13463903 (E)-2-chloroethene-1-sulfonyl chloride

(E)-2-chloroethene-1-sulfonyl chloride

Cat. No.: B13463903
M. Wt: 161.01 g/mol
InChI Key: HDRWVCCMIQAASS-OWOJBTEDSA-N
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Description

(E)-2-chloroethene-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a sulfonyl chloride group attached to a chloroethene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloroethene-1-sulfonyl chloride typically involves the chlorination of ethene followed by sulfonylation. One common method includes the reaction of ethene with sulfuryl chloride (SO2Cl2) under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where ethene and sulfuryl chloride are reacted in a controlled environment. The use of advanced reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloroethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives.

    Addition Reactions: The double bond in the chloroethene moiety can participate in addition reactions with electrophiles or nucleophiles, resulting in the formation of various addition products.

    Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3)

    Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonyl Thiols: Formed by the reaction with thiols

Scientific Research Applications

(E)-2-chloroethene-1-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organosulfur compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-chloroethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical species. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Similar in reactivity but lacks the chloroethene moiety.

    Ethanesulfonyl Chloride: Similar structure but without the double bond and chlorine atom.

    Benzenesulfonyl Chloride: Contains an aromatic ring instead of the chloroethene moiety.

Uniqueness

(E)-2-chloroethene-1-sulfonyl chloride is unique due to the presence of both a chloroethene moiety and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C2H2Cl2O2S

Molecular Weight

161.01 g/mol

IUPAC Name

(E)-2-chloroethenesulfonyl chloride

InChI

InChI=1S/C2H2Cl2O2S/c3-1-2-7(4,5)6/h1-2H/b2-1+

InChI Key

HDRWVCCMIQAASS-OWOJBTEDSA-N

Isomeric SMILES

C(=C/Cl)\S(=O)(=O)Cl

Canonical SMILES

C(=CCl)S(=O)(=O)Cl

Origin of Product

United States

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